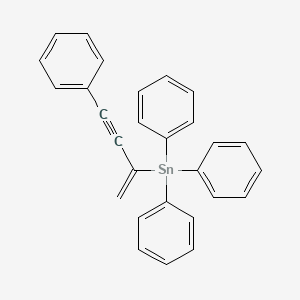
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- is a chemical compound with the molecular formula C28H22Sn. It is also known by its synonym, triphenyl(4-phenylbut-1-en-3-yn-2-yl)stannane . This compound is part of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
The synthesis of Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- typically involves the reaction of triphenyltin chloride with an appropriate alkyne or alkene precursor under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the tin atom is replaced by other atoms or groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this one, are studied for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore the potential medicinal applications of organotin compounds, including their use as anticancer agents.
Wirkmechanismus
The mechanism by which Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or groups, facilitating various chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in organic synthesis or biological applications .
Vergleich Mit ähnlichen Verbindungen
Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- can be compared with other organotin compounds, such as:
Triphenyltin chloride: A commonly used organotin compound with similar applications in organic synthesis.
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dimethyltin dichloride: Used in the production of certain polymers and as a catalyst in various chemical reactions.
The uniqueness of Stannane, (1-methylene-3-phenyl-2-propynyl)triphenyl- lies in its specific structure, which allows for unique reactivity and applications compared to other organotin compounds .
Eigenschaften
CAS-Nummer |
650605-87-1 |
|---|---|
Molekularformel |
C28H22Sn |
Molekulargewicht |
477.2 g/mol |
IUPAC-Name |
triphenyl(4-phenylbut-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C10H7.3C6H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2-4-6-5-3-1;/h4-6,8-9H,1H2;3*1-5H; |
InChI-Schlüssel |
LDJUMXKRGXBDGU-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C#CC1=CC=CC=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)
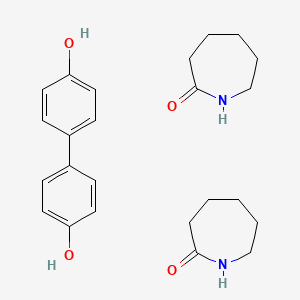
amino}oxidanide](/img/structure/B12614371.png)
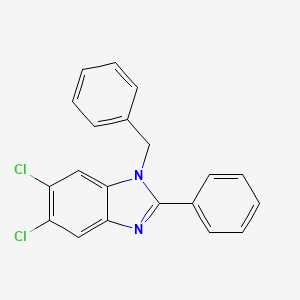
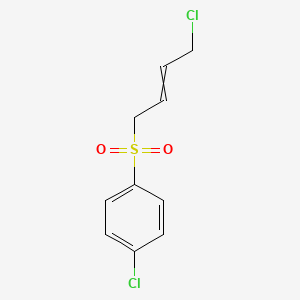
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)

![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
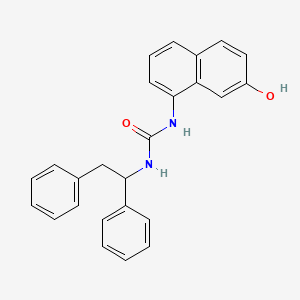
![Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol](/img/structure/B12614419.png)
